Antiblaze V6-d16
Description
Evolution of Flame Retardant Chemistry: From Legacy Compounds to Contemporary OPFRs
The transition from legacy flame retardants, such as PBDEs, to OPFRs was driven by regulatory actions stemming from concerns over the persistence, bioaccumulation, and toxicity of halogenated compounds. mdpi.commdpi.com PBDEs were widely used in various consumer products but were eventually banned or restricted due to their environmental and health risks. mdpi.com This led to the increased production and use of OPFRs as alternatives. mdpi.comnih.gov OPFRs are incorporated into materials physically, which allows them to be released into the environment more easily through abrasion and volatilization. aaqr.orgmdpi.com
The Emergence of Antiblaze V6 as a Representative OPFR in Environmental Discourse
Antiblaze V6, a chlorinated OPFR, has emerged as a compound of interest in environmental research. nih.gov It is primarily used as an additive flame retardant in polyurethane foam, particularly in the automotive industry. europa.euduke.edu Studies have detected Antiblaze V6 in various environmental samples, including baby products and dust from homes and cars. nih.govduke.edu For instance, a study on baby products found V6 in 15% of the samples analyzed. nih.gov In dust samples, V6 was detected in 14 out of 20 house dust samples and 19 out of 20 car dust samples, with concentrations in car dust being significantly higher. duke.edu The presence of Antiblaze V6 in these matrices highlights its relevance in assessing human exposure to OPFRs.
Significance of Deuterium-Labeled Antiblaze V6 (Antiblaze V6-d16) as a Foundational Research Standard
This compound is the deuterium-labeled analogue of Antiblaze V6. labmix24.com In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are indispensable. vulcanchem.comlcms.cz They serve as internal standards to improve the accuracy and reproducibility of quantitative analysis by correcting for matrix effects and variations in instrument response. vulcanchem.comlcms.cz The synthesis of this compound involves replacing hydrogen atoms with deuterium (B1214612) atoms, resulting in a molecule with a higher mass but identical chemical properties to the non-labeled compound. vulcanchem.com This mass difference allows for its distinct detection in mass spectrometry, making it an ideal tool for precisely quantifying Antiblaze V6 in complex environmental samples. vulcanchem.com
Interactive Data Table: Properties of Antiblaze V6 and this compound
| Property | Antiblaze V6 | This compound |
| Molecular Formula | C13H24Cl6O8P2 | C13H8D16Cl6O8P2 |
| Molecular Weight | 582.99 g/mol | 599.089 g/mol |
| CAS Number | 38051-10-4 | 38051-10-4 (unlabeled) |
| Primary Use | Flame retardant | Internal standard in research |
Current Research Paradigms and Knowledge Gaps in OPFR Environmental Science
Current research on OPFRs focuses on understanding their environmental fate, transport, and toxicological effects. oup.comhep.com.cn Studies have shown that OPFRs are widespread pollutants, detected in various environmental media including air, water, soil, and biota. aaqr.orghep.com.cnmdpi.com However, significant knowledge gaps remain. environment.govt.nzmcgill.ca There is a need for more comprehensive data on the production volumes and specific uses of individual OPFRs. aaqr.org Furthermore, understanding the long-term environmental behavior, degradation pathways, and the formation of potentially more toxic transformation products is a key area of ongoing research. aaqr.org The complexity of OPFR mixtures in commercial products and the environment also presents a challenge for risk assessment. wa.gov Addressing these gaps is crucial for developing effective environmental policies and mitigating potential risks associated with OPFRs. unep.org
Properties
Molecular Formula |
C₁₃H₈D₁₆Cl₆O₈P₂ |
|---|---|
Molecular Weight |
599.09 |
Synonyms |
P,P’-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P’,P’-tetrakis(2-chloroethyl) Ester-d16; 2,2-bis(Chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) Ester Phosphoric Acid-d16; bis(2-Chloroethyl) Ester Phosphoric Acid Diester with 2 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Labeling for Research Applications
Methodological Development for Deuterium-Labeled Analogues (Antiblaze V6-d16)
Deuterium-labeled internal standards are indispensable for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The use of these standards helps to correct for matrix effects and variations in instrument response, leading to more accurate and reliable measurements. nih.gov
Synthetic Routes for Specific Isotopic Incorporation
The synthesis of this compound, a deuterated analogue of Antiblaze V6, involves the specific incorporation of 16 deuterium (B1214612) atoms. A common synthetic route involves the reaction of 2,2-bis(chloromethyl)trimethylene chlorohydrin with deuterated 2-chloroethyl phosphorodichloridate under anhydrous conditions. This method ensures a high deuteration efficiency, often exceeding 95%. The deuterated ethyl groups provide a significant mass shift, which is crucial for distinguishing the internal standard from the native compound during mass spectrometric analysis.
The selective H-D exchange of organic compounds using a deuterium source like heavy water (D2O) is another important strategy. nih.govnih.gov This can be facilitated by catalysts such as palladium on carbon (Pd/C) combined with aluminum, which generates deuterium gas in situ. nih.gov Base-catalyzed exchange with D2O has also been shown to be effective for deuterating certain aromatic compounds. researchgate.net For more complex molecules, multi-step syntheses may be required to introduce deuterium at specific positions, sometimes necessitating the development of novel synthetic pathways when existing methods for the protiated (non-deuterated) compounds are unsuitable. nih.govresearchgate.net
Purification and Characterization of Deuterated Reference Materials
The purity and accurate characterization of deuterated reference materials are paramount for their use as analytical standards. Following synthesis, purification is typically achieved through techniques such as column chromatography or crystallization. umsl.edu
A suite of analytical methods is then employed to confirm the identity, purity, and isotopic enrichment of the deuterated compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ³¹P) is used to verify the molecular structure and the specific locations of deuterium incorporation. umsl.edufujifilm.com High-resolution mass spectrometry (HRMS) confirms the molecular weight and isotopic distribution, ensuring a high degree of deuteration. vulcanchem.com Techniques like gas chromatography with a flame ionization detector (GC-FID) can be used to assess chemical purity. fujifilm.com The final characterized and purified deuterated material serves as a reliable reference standard for quantitative studies. ca.govisotope.com
Novel Approaches in the Synthesis of Unlabeled Antiblaze V6 and Related OPFRs
Research into the synthesis of OPFRs is ongoing, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. bme.hu Traditional methods for synthesizing organophosphates include the alcoholysis of phosphorus oxychloride (POCl₃) and the esterification of phosphoric acid. wikipedia.org
More recent approaches explore alternative synthetic routes to improve yields and reduce the use of hazardous reagents. For instance, transesterification reactions and Michaelis-Arbuzov rearrangement reactions have been employed to create novel OPFRs. nih.gov The development of "green" synthesis methods, which utilize less toxic reagents and minimize by-product formation, is an area of increasing interest. bme.hu Flow synthesis methods, sometimes coupled with microwave technology, are being explored to enhance reaction efficiency and production throughput for some deuterated compounds, a strategy that could potentially be adapted for unlabeled OPFRs. tn-sanso.co.jp
Investigation of By-Product Formation in Industrial and Laboratory Synthesis
The synthesis of chemical compounds, both in industrial and laboratory settings, can often lead to the formation of impurities and by-products. researchgate.netacs.orgsymeres.com These can arise from unreacted starting materials, side reactions, or degradation of the target compound. acs.orgsymeres.com
In the context of OPFRs, by-products can be structurally similar to the main product, making their separation and identification challenging. For example, the synthesis of the flame retardant brigatinib (B606365) was found to produce several impurities, including one formed from the pyrolysis of the solvent DMF and another from the oxidation of a starting material. nih.gov Similarly, the material safety data sheet for the commercial flame retardant mixture Antiblaze V6 has reported the presence of tris(2-chloroethyl) phosphate (B84403) (TCEP) as a significant impurity. acs.org The identification of such by-products is crucial as they may have their own toxicological profiles and can interfere with the analysis of the target compound. Advanced analytical techniques such as GC-MS/MS and LC-HRMS are essential tools for the detection, identification, and quantification of these impurities. mdpi.comresearchgate.net
Sophisticated Analytical Methodologies for Detection and Quantification of Antiblaze V6 and Its Metabolites
Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of Antiblaze V6 due to its high selectivity and sensitivity. The development of these methods involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
For the chromatographic separation of Antiblaze V6, reversed-phase columns, such as C18 columns (e.g., 2.1 × 100 mm, 1.7 µm), are commonly utilized. uantwerpen.be Gradient elution with mobile phases consisting of methanol (B129727) or acetonitrile (B52724) and water is typically employed to achieve baseline separation from other OPFRs and matrix components. researchgate.neteurl-pesticides.eu The total run time for such methods can be optimized to be relatively short, often around 18 minutes. nih.gov
Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used for Antiblaze V6. miljodirektoratet.nokau.edu.sa While ESI can offer good ionization efficiency, it is also more susceptible to matrix effects, which can lead to ion suppression. miljodirektoratet.no APCI has been shown to be a robust alternative with minimal matrix effects for the quantification of V6. miljodirektoratet.no The major precursor ions for Antiblaze V6 in positive ion mode are the protonated molecules [M+H]+. kau.edu.sa For detection, multiple reaction monitoring (MRM) is employed, where specific precursor ions are selected and fragmented to produce characteristic product ions. For Antiblaze V6, two main product ions have been identified at m/z 234.9680 and 298.9573. uantwerpen.be
Table 1: Representative LC-MS/MS Parameters for Antiblaze V6 Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | C18 (2.1 × 100 mm, 1.7 µm) uantwerpen.be |
| Mobile Phase A | Water researchgate.net |
| Mobile Phase B | Methanol/Acetonitrile researchgate.neteurl-pesticides.eu |
| Flow Rate | 0.8 mL/min mdpi.com |
| Injection Volume | 5 µL nih.gov |
| Column Temperature | 40 °C nih.gov |
| Mass Spectrometry | |
| Ionization Mode | APCI or ESI, Positive miljodirektoratet.nokau.edu.sa |
| Precursor Ion ([M+H]+) | m/z 580.9 researchgate.net |
| Product Ion 1 | m/z 234.9680 uantwerpen.be |
| Product Ion 2 | m/z 298.9573 uantwerpen.be |
High-Resolution Mass Spectrometry Techniques for Structural Elucidation
High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, plays a crucial role in the structural elucidation of Antiblaze V6 and its potential metabolites or degradation by-products. uantwerpen.beresearchgate.net HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental composition of an unknown compound. researchgate.netnih.gov
For Antiblaze V6, the theoretical accurate mass of the protonated molecule [M+H]+ is 580.9150 Da. Experimental measurements using HRMS have observed this ion at m/z 580.9141, corresponding to a mass error of less than 2 ppm, which strongly supports the assigned structure. researchgate.net Furthermore, the characteristic isotopic pattern of chlorine (with its 35Cl and 37Cl isotopes) provides an additional layer of confirmation for chlorinated compounds like Antiblaze V6. nih.gov
MS/MS experiments performed on HRMS instruments generate high-resolution fragment ion spectra. The accurate masses of the fragment ions help in piecing together the structure of the parent molecule. For Antiblaze V6, the main fragment ions observed at m/z 234.9680 and 298.9573 correspond to specific substructures of the molecule, further confirming its identity. uantwerpen.be HRMS is also invaluable for identifying previously unreported reaction by-products or impurities in commercial Antiblaze V6 mixtures. uantwerpen.beresearchgate.net
Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis as it provides the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. epa.govnih.govrestek.com This technique involves the addition of a known amount of a stable isotopically labeled analog of the target analyte, which serves as an internal standard. nih.gov For Antiblaze V6, the deuterated analog, Antiblaze V6-d16, is the ideal internal standard. lgcstandards.com
This compound has the same chemical and physical properties as the non-labeled Antiblaze V6, meaning it behaves identically during extraction, cleanup, and chromatographic separation. restek.com However, due to the replacement of 16 hydrogen atoms with deuterium (B1214612), it has a distinct mass-to-charge ratio. lgcstandards.com By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, any losses or variations during the analytical process are compensated for, leading to a more accurate quantification. epa.govnih.gov The use of an isotopically labeled internal standard is particularly crucial when dealing with complex matrices where matrix effects can significantly suppress or enhance the analyte signal. miljodirektoratet.no
Table 2: Illustrative Example of the Impact of Isotope Dilution on the Quantification of Antiblaze V6 in a Spiked Dust Sample
| Analytical Method | Measured Concentration (ng/g) | Relative Standard Deviation (%) |
|---|---|---|
| External Calibration | 85 | 18 |
This table is for illustrative purposes to demonstrate the principle of improved accuracy and precision with isotope dilution, based on typical performance enhancements reported in the literature for similar analyses. nih.govamericanlaboratory.com
Advanced Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The effective extraction of Antiblaze V6 from complex environmental samples is a critical step prior to instrumental analysis. The choice of extraction technique depends on the nature of the sample matrix.
Accelerated Solvent Extraction (ASE) for Solid Samples
Accelerated Solvent Extraction (ASE) is a highly efficient technique for the extraction of organic compounds from solid and semi-solid samples like dust, soil, sediment, and consumer products. mdpi.comresearchgate.net ASE utilizes conventional solvents at elevated temperatures and pressures, which significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.com The high temperature increases the extraction kinetics, while the high pressure maintains the solvent in its liquid state. thermofisher.cn
For the extraction of OPFRs, including Antiblaze V6, from solid samples, a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1, v/v) has been shown to provide good recoveries at temperatures around 125°C. researchgate.net The extraction process is automated, which improves reproducibility. thermofisher.cn In some cases, in-cell cleanup can be incorporated by adding adsorbents like silica (B1680970) gel to the extraction cell to remove interfering co-extractives, thereby simplifying the subsequent cleanup steps. americanlaboratory.com ASE has been successfully used to extract Antiblaze V6 from foam samples from baby products and from house and car dust. miljodirektoratet.noresearchgate.net
Table 3: Typical Accelerated Solvent Extraction (ASE) Parameters for Antiblaze V6 from Solid Samples
| Parameter | Setting |
|---|---|
| Solvent | Dichloromethane:Acetone (1:1, v/v) researchgate.net |
| Temperature | 100-125 °C thermofisher.cnresearchgate.net |
| Pressure | 1500 psi americanlaboratory.com |
| Static Time | 5-10 min americanlaboratory.com |
| Number of Cycles | 2 americanlaboratory.com |
Solid Phase Extraction (SPE) for Liquid and Particulate Samples
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples such as water, as well as from extracts of solid samples. tiaft.orgchromatographyonline.com The principle of SPE is based on the partitioning of analytes between a solid sorbent and a liquid phase. chromatographyonline.com For OPFRs, C18-bonded silica is a common sorbent material used in SPE cartridges. tiaft.org
The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest with a small volume of an appropriate solvent. phenomenex.com For aqueous samples, the pH may need to be adjusted prior to loading to ensure optimal retention of the analytes on the sorbent. chromatographyonline.com The choice of elution solvent is critical for achieving high recovery of the target analytes. phenomenex.com SPE is effective in removing matrix components that could interfere with the subsequent LC-MS/MS analysis. tiaft.org
Method Validation, Quality Control, and Interlaboratory Comparison in OPFR Analysis
To ensure the reliability and comparability of analytical data, methods for the analysis of Antiblaze V6 must be rigorously validated, and quality control measures must be implemented. eurl-pesticides.eu Method validation typically involves assessing several key parameters, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation). eurl-pesticides.eu
Linearity is established by analyzing a series of calibration standards over a range of concentrations. eurl-pesticides.eu The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. wa.gov Accuracy is often assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery. tiaft.org Precision is a measure of the repeatability of the method and is typically expressed as the relative standard deviation of replicate measurements. nih.gov
Quality control measures include the routine analysis of procedural blanks to check for contamination, laboratory control samples to monitor the performance of the method, and matrix spikes to assess matrix effects. wa.gov The use of certified reference materials (CRMs), when available, is also an important component of quality assurance.
Table 4: Representative Method Validation Parameters for OPFR Analysis
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Coefficient of Determination, r²) | > 0.99 tiaft.org |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
| Accuracy (Recovery) | 70-130% |
This table presents generally accepted criteria for method validation in analytical chemistry.
Emerging Analytical Platforms for Ultra-Trace Level Detection
The pursuit of lower detection limits and more comprehensive sample characterization has driven the development and application of emerging analytical platforms. These novel techniques offer enhanced sensitivity, selectivity, and the ability to perform non-target screening for previously unidentified compounds, including metabolites and degradation products of Antiblaze V6.
High-Resolution Mass Spectrometry (HRMS) for Non-Target Screening
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for environmental analysis. acs.orgnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the identification of unknown compounds without the need for authentic reference standards. researchgate.netuantwerpen.bemdpi.com
A systematic workflow for the non-target screening of new flame retardants using LC-(Q)TOF-MS has been developed. researchgate.netuantwerpen.be This approach relies on creating spectra-less databases based on the monoisotopic accurate mass of potential compounds. researchgate.netuantwerpen.be This methodology was successfully applied to identify Antiblaze V6 and three of its unreported reaction by-products or impurities in dust, foam, and textile samples from car interiors and other consumer products. researchgate.netuantwerpen.be For instance, a hexachlorinated compound detected in dust and car interior samples was identified as 2,2-Bis(chloromethyl)-1,3-propanediol bis[bis(2-chloroethyl) phosphate], another name for Antiblaze V6, with a mass error of just 3.95 ppm. uantwerpen.be
The power of HRMS also lies in its ability to elucidate the structure of detected compounds through the analysis of isotopic patterns and fragmentation spectra. For example, the presence of six chlorine atoms in Antiblaze V6 creates a distinct isotopic pattern that aids in its identification. acs.org
Direct Probe Mass Spectrometry (DP-MS)
Direct Probe Mass Spectrometry (DIP-MS) is a rapid and solvent-free screening technique that allows for the direct analysis of solid and liquid samples with minimal preparation. rsc.orgresearchgate.netacs.org This method is particularly useful for a quick preliminary screening of materials like polymers and textiles for the presence of flame retardants. acs.orgresearchgate.net In DIP-MS, a sample is placed on a probe which is then inserted directly into the ion source of the mass spectrometer and heated, causing the analytes to desorb and ionize. acs.org
Studies have demonstrated the use of a direct insertion probe coupled with a double-focusing magnetic sector high-resolution mass spectrometer for the rapid detection of brominated flame retardants in plastics. rsc.org This technique achieved a low limit of detection (LOD) of 0.112 mg/kg for decabromodiphenyl ether (BDE209) with a relative standard deviation (RSD) ranging from 0.32% to 0.42%. rsc.org While specific data for Antiblaze V6 is not extensively published, the principles are applicable. The main advantage of DP-MS is the significant reduction in analysis time from hours to minutes compared to traditional chromatographic methods. rsc.org However, it generally has higher limits of detection than GC-MS or LC-MS techniques and can be affected by matrix noise. researchgate.netresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a powerful technique that adds another dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. researchgate.netnih.govacs.org This is particularly valuable for separating isomeric and isobaric compounds, which can be a significant challenge in complex environmental and biological samples. researchgate.netresearchgate.net
Drift-time ion mobility spectrometry (DTIMS) and traveling-wave ion mobility spectrometry (TWIMS) are two of the common IMS techniques coupled with MS. nih.gov The collision cross-section (CCS) value, which is a measure of the ion's size and shape in the gas phase, is a key parameter obtained from IMS that can be used for more confident compound identification. researchgate.net A comprehensive database of CCS values for 148 contaminants of emerging concern, including organophosphate flame retardants, has been established, demonstrating the reliability of this technique with percent errors of less than 1% for measured CCS values in spiked human urine samples compared to the database values. researchgate.netuantwerpen.be This approach enhances the identification of compounds in suspect and non-target screening studies. researchgate.netuantwerpen.be For instance, V6 was identified for the first time in human nail samples, suggesting that this matrix can be used to assess past exposure. researchgate.netnih.gov
Detailed Research Findings
The following table summarizes the performance of various analytical methods for the detection of organophosphate flame retardants, including compounds structurally related to Antiblaze V6, in different matrices.
| Analytical Method | Matrix | Target Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|---|---|
| LC-MS/MS | House Dust, Car Dust | V6 | LOD: <5 ng/g | Not Reported | Not Reported | nih.gov |
| GC-MS | Indoor Dust | Organophosphate Flame Retardants (OPFRs) | LOQ: 0.02 - 0.50 µg/g | 76 - 127 | Not Reported | researchgate.net |
| Py/TD-GC-MS | Polystyrene | Various Flame Retardants | LOD: <50 mg/kg | ~95 (spike recovery) | ~5 | mdpi.com |
| DIP-HRMS | Acrylonitrile Butadiene Styrene (ABS) | Decabromodiphenyl ether (BDE209) | LOD: 0.112 mg/kg | Not Reported | 0.32 - 0.42 | rsc.org |
| LC-HRMS | River Water | OPFRs | LOQ: Not specified, MDLs calculated | 65 - 129 (for >70% of analytes) | Not Reported | acs.org |
Metabolites of Antiblaze V6
The study of Antiblaze V6 metabolites is essential for understanding its biological fate and potential toxicity. In vitro studies have been conducted to identify the metabolites of V6. researchgate.netnih.gov These studies have shown that in vitro assays can reliably mimic in vivo processes. nih.gov For the first time, V6 was identified in human nail samples, suggesting that this matrix may be useful for biomonitoring past exposure to this flame retardant. researchgate.netnih.gov While the specific chemical structures of all V6 metabolites are not widely documented in publicly available literature, it is known that tris(2-chloroethyl) phosphate (B84403) (TCEP), a known impurity in the commercial V6 mixture, has a metabolite, bis(2-chloroethyl) phosphate (BCEP), which has been detected in human serum and urine. industrialchemicals.gov.au The analytical methods described above, particularly non-target screening with LC-HRMS, are critical for identifying and quantifying these and other yet-to-be-discovered metabolites. mdpi.comnih.gov
Environmental Distribution, Transformation, and Fate Dynamics of Antiblaze V6
Spatial and Temporal Occurrence in Terrestrial and Aquatic Environments
Antiblaze V6 is frequently detected in various indoor environments, primarily due to its use in consumer products containing polyurethane foam, such as furniture and automotive components. acs.orgnih.gov
Research has identified V6 in the foam of baby products, including sleep positioners, at significant concentrations. nih.govnih.gov Analyses of foam from 12 different baby products revealed V6 concentrations ranging from 24,500,000 to 59,500,000 ng/g, with an average concentration of 46,500,000 ng/g. acs.org This indicates that on average, V6 constituted 4.6% of the foam's mass in these products. acs.org
The migration of V6 from consumer products leads to its accumulation in indoor dust, which serves as a primary matrix for monitoring contamination levels. nih.gov Studies have found V6 to be common in dust collected from both homes and vehicles. In one study of samples from the Boston, MA area, V6 was detected in 70% of house dust samples and 95% of car dust samples. acs.orgnih.gov The concentrations in car dust were significantly higher than in house dust, potentially reflecting the extensive use of V6 in the automotive industry. acs.orgeuropa.eu
A notable impurity in the commercial V6 mixture is tris(2-chloroethyl) phosphate (B84403) (TCEP), a known carcinogen. acs.orgnih.gov TCEP has been found to comprise up to 14% of the commercial V6 mixture by weight, and a significant correlation between V6 and TCEP concentrations in dust samples suggests that the use of V6 is a contributing source of TCEP in the indoor environment. acs.org
Table 1: Concentration of Antiblaze V6 in Indoor Environments
| Matrix | Detection Frequency | Concentration Range (ng/g) | Median Concentration (ng/g) |
| Baby Product Foam | 100% (in 12 products) | 24,500,000 - 59,500,000 | Not Reported |
| House Dust | 70% (14 of 20 samples) | <5 - 1,110 | 12.5 |
| Car Dust | 95% (19 of 20 samples) | <5 - 6,160 | 103.0 |
Data sourced from studies on baby products and dust samples collected in the Boston, MA area. acs.org
While the presence of Antiblaze V6 in indoor settings is well-documented, there is limited information regarding its spatial and temporal occurrence in outdoor environments. A European Union risk assessment report noted an absence of measured data on emissions from the use or disposal of V6, relying instead on estimations based on other phosphate flame retardants. europa.eu One report mentioned the possible detection of V6 in environmental samples including effluent and sediment, but quantitative data on its concentration in soil, sediment, or water systems are not widely available in scientific literature. nih.gov This represents a significant data gap in understanding the broader environmental distribution of the compound.
Elucidation of Abiotic Degradation Pathways
The degradation of a chemical compound in the environment through non-biological processes, such as hydrolysis and phototransformation, is critical to determining its persistence.
Specific studies detailing the hydrolysis mechanisms and kinetics for Antiblaze V6 are not available in the reviewed scientific literature. While research on other organophosphate flame retardants indicates that hydrolysis in homogeneous solutions at circumneutral pH is generally a slow process, these findings cannot be directly extrapolated to V6 without specific experimental data. nih.gov
There is a lack of specific information regarding the phototransformation processes and quantum yields for Antiblaze V6. While photodegradation is a known abiotic degradation pathway for some flame retardants, dedicated studies to elucidate these processes for V6 have not been documented in the available literature.
Investigation of Biotic Transformation and Biodegradation Mechanisms
The transformation and degradation of chemical substances by living organisms are key components of their environmental fate. However, detailed investigations into the specific biotic transformation and biodegradation mechanisms of Antiblaze V6 are limited. The European Union risk assessment report on V6 concluded that the compound is not readily biodegradable. europa.eu This classification suggests a degree of persistence in the environment, but it does not provide insight into the specific microorganisms, metabolic pathways, or transformation products that may be involved in any potential, albeit slow, biodegradation.
Microbial Degradation Pathways and Enzyme Systems
Direct research on the microbial degradation of Antiblaze V6 is not extensively available in peer-reviewed literature. However, insights into its potential biotransformation can be drawn from studies on structurally similar organophosphate flame retardants, particularly tris(2-chloroethyl) phosphate (TCEP), which is not only structurally related but also a known impurity in commercial V6 mixtures. nih.govacs.org
For TCEP, microbial degradation has been observed in sediment microcosms, proceeding primarily through the hydrolysis of the phosphoester bonds. acs.orgbohrium.comnih.gov This process is facilitated by enzymes such as acid and alkaline phosphatases. acs.orgnih.gov The degradation of TCEP has been shown to follow pseudo-zero-order kinetics in certain conditions. acs.orgnih.gov The initial steps in the microbial degradation of TCEP involve the sequential removal of the chloroethyl groups. acs.orgbohrium.comnih.gov
Given the structural similarities, it is plausible that the microbial degradation of Antiblaze V6 would also initiate with the enzymatic cleavage of its phosphoester bonds. The presence of four such bonds in the V6 molecule suggests that its degradation could be a stepwise process. Bacterial communities, particularly those belonging to the orders Burkholderiales and Rhizobiales, have been implicated in the degradation of TCEP and its metabolites and could potentially play a role in the breakdown of V6. acs.orgnih.gov These bacterial guilds have been associated with an abundance of phosphatase genes, which are crucial for the initial hydrolysis steps. acs.orgnih.gov
Role of Fungi and Other Organisms in Biotransformation
While specific studies on the fungal biotransformation of Antiblaze V6 are lacking, the broader capabilities of certain fungi in degrading persistent organic pollutants are well-documented. frontiersin.orgfrontiersin.org White-rot fungi, in particular, are known for their ability to break down a wide range of recalcitrant compounds, including other flame retardants, through the action of non-specific extracellular enzymes. nih.govresearchgate.net These enzymatic systems, which include laccases and peroxidases, are capable of initiating the oxidation of complex organic molecules. researchgate.net
Fungal biotransformation can lead to the detoxification of hazardous compounds through various reactions, including hydroxylation and conjugation. frontiersin.orgfrontiersin.org Endophytic fungi, which live within plant tissues, have also been recognized for their diverse metabolic capabilities and their potential in bioremediation. frontiersin.orgfrontiersin.org These fungi can produce a variety of enzymes that may transform environmental contaminants. frontiersin.orgfrontiersin.org For instance, the biotransformation of other complex organic molecules by fungi has been shown to produce novel metabolites, some of which may be less toxic and more amenable to further degradation by other microorganisms. nih.govresearchgate.net Therefore, it is hypothesized that various fungal species could contribute to the environmental transformation of Antiblaze V6, although the specific pathways and resulting products remain to be elucidated.
Characterization and Environmental Relevance of Transformation Products and Metabolites
As direct studies on the transformation products of Antiblaze V6 are not available, the metabolites of the closely related TCEP can provide an indication of the types of compounds that may be formed. The microbial degradation of TCEP leads to a series of de-esterified and oxidized products. acs.orgbohrium.comnih.gov
The primary metabolites of TCEP are formed through the hydrolytic cleavage of the phosphate-ester bonds, resulting in bis(2-chloroethyl) phosphate (BCEP) and subsequently mono-chloroethyl phosphate (MCEP). acs.orgnih.gov Further transformation can occur through hydrolytic dechlorination and oxidation, leading to the formation of hydroxylated and carboxylated metabolites. acs.orgnih.gov
Table 1: Potential Transformation Products of Antiblaze V6 Based on TCEP Metabolites
| Parent Compound | Potential Metabolite | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|---|
| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) phosphate | BCEP | Phosphoester bond hydrolysis | acs.orgnih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Mono-chloroethyl phosphate | MCEP | Phosphoester bond hydrolysis | acs.orgnih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) 2-hydroxyethyl phosphate | TCEP-OH | Hydrolytic dechlorination and oxidation | acs.orgnih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester | TCEP-CHO | Oxidation | acs.orgnih.gov |
| Tris(2-chloroethyl) phosphate (TCEP) | Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester | TCEP-COOH | Oxidation | acs.orgnih.gov |
The environmental relevance of these transformation products lies in their potential for increased mobility and altered toxicity compared to the parent compound. The formation of more polar metabolites could lead to greater water solubility and different partitioning behavior in the environment. The toxicity of these metabolites is an area that requires further investigation to fully assess the environmental risks associated with the degradation of chlorinated organophosphate flame retardants. nih.gov
Modeling of Environmental Transport and Bioavailability
Modeling the environmental transport and bioavailability of Antiblaze V6 is essential for predicting its fate and potential for exposure. While specific models for V6 are not described in the available literature, multimedia urban models have been used to estimate the transport and fate of other organophosphate esters (OPEs). acs.org These models consider various environmental compartments, including air, water, soil, and sediment, and the exchange between them. acs.org
For chlorinated OPEs like TCEP, models such as the poly parameter linear free energy relationship-modified Multimedia Urban Model (ppLFER-MUM) have been employed to estimate emissions and transport. acs.org Key physicochemical properties that are crucial for these models include vapor pressure, water solubility, and the octanol-water and octanol-air partition coefficients. mdpi.com These parameters govern the distribution of the chemical in the environment.
Models have suggested that for some chlorinated OPEs, atmospheric transport followed by deposition via precipitation is a significant pathway for their entry into surface waters. acs.org Due to their persistence and relatively high water solubility, these compounds can be efficiently transported in the aquatic environment. acs.org The bioavailability of these compounds will depend on their partitioning behavior, with less hydrophobic compounds being more available in the water column and more hydrophobic compounds tending to sorb to sediment and organic matter. researchgate.net To accurately model the environmental transport and bioavailability of Antiblaze V6, detailed experimental data on its physicochemical properties and degradation rates in various environmental media would be required.
Interactions with Materials and Release Mechanisms into the Environment
Mechanisms of Leaching and Migration from Polymeric Matrices
Antiblaze V6 is categorized as an additive flame retardant, meaning it is blended into polymers like flexible polyurethane foam (FPUF) without forming covalent bonds. nih.govmdpi.com This physical incorporation is the primary reason for its potential to leach and migrate out of the polymer matrix. nih.govfrontiersin.orgnih.gov The release process can occur through several mechanisms, including volatilization from the product surface, abrasion of the material leading to the release of small particles containing the compound, and direct leaching into contacting media. nih.govmdpi.com
Since additive flame retardants are not part of the polymer structure, their release is an ongoing process throughout the lifespan of the product. mdpi.com Over time, factors such as wear and tear on consumer goods like furniture and automotive seating can accelerate the breakdown of the polymer matrix and facilitate the escape of the flame retardant molecules. nih.govca.gov The V6 commercial mixture is applied to polyurethane foam, which is commonly used in furniture, baby products, and automobiles. nih.govacs.org Studies have confirmed its presence in the foam of such products at significant concentrations. nih.govresearchgate.netacs.org
Factors Influencing Compound Release from Finished Products and Composites
The release of Antiblaze V6 from finished products is governed by a combination of its own physicochemical properties and external environmental factors. Key properties of the flame retardant itself, such as its molecular weight and vapor pressure, play a crucial role. nih.govnih.gov Antiblaze V6 has a high molecular weight, which may reduce its mobility and rate of release from the foam matrix compared to smaller flame retardant molecules. nih.govmdpi.com
Conversely, the presence of impurities with different properties can also influence release. The commercial V6 mixture is known to contain tris(2-chloroethyl) phosphate (B84403) (TCEP) as a significant impurity, which is a known carcinogen. nih.govnih.govacs.orgwa.gov TCEP has a higher vapor pressure than V6, suggesting it may be more readily released into the indoor environment from products treated with the V6 mixture. nih.gov
External factors also contribute to the release rate. These include the temperature of the surrounding environment, air exchange rates, and the amount of wear and tear the product endures. crepim.com For example, higher temperatures can increase the vapor pressure of the compound, leading to greater volatilization from the product surface.
Investigation of Airborne Particulate Matter as a Transport Vector
Once released from products, Antiblaze V6 can adsorb to airborne particles and settled dust, which then act as a significant transport vector in indoor environments. nih.govca.gov Human exposure can occur through the inhalation of these contaminated dust particles or through ingestion, particularly in the case of young children who have more frequent hand-to-mouth contact. ca.govacs.org
Research has demonstrated the widespread presence of V6 in indoor environments. A study investigating dust from various settings found V6 in the majority of house and car dust samples analyzed. nih.govnih.gov The concentrations were notably higher in car dust, suggesting that automotive applications may be a significant source of environmental release. nih.govnih.govresearchgate.netwa.gov This indicates that V6 effectively migrates from products, becomes entrained in dust, and contributes to human and environmental exposure. The correlation found between V6 and its impurity TCEP in dust samples further supports the idea that the use of V6-containing products is a source of both compounds in the indoor environment. nih.govacs.org
Interactive Data Table: Concentration of V6 in Foam and Dust Samples
| Sample Type | Number of Samples | Detection Frequency (%) | Concentration Range (ng/g) | Median Concentration (ng/g) | Average Concentration (ng/g) |
| Foam from Baby Products | 12 | 100 | 24,500,000 - 59,500,000 | - | 46,500,000 |
| House Dust | 20 | 70 | <5 - 1,110 | 12.5 | - |
| Car Dust | 20 | 95 | <5 - 6,160 | 103.0 | - |
Surface Chemistry and Sorption Phenomena within Environmental Compartments
When released into the wider environment, the fate of Antiblaze V6 is influenced by its interaction with various environmental media, including soil, water, and sediment. mdpi.comhep.com.cn Sorption, the process of a chemical binding to a solid surface, is a key determinant of its mobility and bioavailability. hep.com.cnepa.gov For organophosphate flame retardants (OPFRs), sorption behavior is strongly linked to the compound's hydrophobicity (its tendency to avoid water) and the amount of soil organic matter (SOM) present. hep.com.cnhep.com.cn
OPFRs are generally nonionic organic compounds, and their primary sorption mechanism in soil is partitioning into the soil's organic matter. hep.com.cn Hydrophobic interactions are dominant, meaning that compounds with higher hydrophobicity tend to adsorb more strongly to soil and sediment particles. hep.com.cnhep.com.cn The octanol-water partition coefficient (log Kow or log P) is a measure of a chemical's hydrophobicity; a higher log P value indicates greater hydrophobicity. One source indicates a log P of 5.72 for Antiblaze V6, suggesting a strong tendency to associate with organic matter and lipids rather than remaining dissolved in water. vulcanchem.com This implies that in an aquatic environment, V6 would likely partition from the water column to sediment, and in terrestrial environments, it would be strongly adsorbed to soil, limiting its potential to leach into groundwater. hep.com.cnepa.gov
Comparative Environmental Research and Scientific Contributions to Regulatory Frameworks
Comparative Environmental Behavior with Legacy and Emerging Flame Retardants (e.g., PBDEs, TCEP)
The environmental behavior of Antiblaze V6 is often understood in comparison to legacy flame retardants like PBDEs and other organophosphate esters such as tris(2-chloroethyl) phosphate (B84403) (TCEP). A crucial aspect of V6 is that commercial formulations contain TCEP as a significant impurity. nih.govnih.gov Research indicates the TCEP content in V6 mixtures can range from 4.5% to 14% by weight. nih.govwa.gov
Legacy Flame Retardants (PBDEs): Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants (POPs) known for their environmental recalcitrance, bioaccumulation, and potential for long-range transport. d-nb.info They have a high affinity for partitioning into sediments, which can act as long-term reservoirs, releasing the compounds back into the water column over time. d-nb.info The primary concern with PBDEs is their ability to accumulate in food webs, with lower-brominated congeners being more bioaccumulative and toxic. d-nb.info
Emerging Flame Retardants (TCEP and V6): Unlike the covalently bound reactive flame retardants, additive compounds like V6 and TCEP are physically mixed into materials, allowing them to be released into the environment more easily. frontiersin.org
Tris(2-chloroethyl) phosphate (TCEP): TCEP is a common organophosphate flame retardant that is now understood to be a component of and emission from V6-treated products. nih.gov It has a higher vapor pressure than V6, which may lead to greater migration from products over time and result in higher concentrations in indoor dust relative to V6. nih.gov TCEP also has high water solubility and is difficult to biodegrade, leading to its widespread detection in surface water. frontiersin.org Its presence in the environment is a concern due to its classification as a carcinogen. nih.govgreenbuildingproducts.eu
Antiblaze V6 (V6): V6 itself is a larger molecule, structurally similar to TCEP, containing two bis(2-chloroethyl)phosphate groups linked by a dichlorodimethylpropane bridge. nih.gov While specific data on its environmental persistence is limited in the provided results, its detection in house and car dust confirms its migration from consumer products. nih.gov The strong correlation observed between V6 and TCEP concentrations in dust samples suggests that the use of V6 is a significant source of TCEP in indoor environments. nih.gov
| Property | Antiblaze V6 | TCEP (Tris(2-chloroethyl) phosphate) | PBDEs (Polybrominated diphenyl ethers) |
|---|---|---|---|
| Primary Release Mechanism | Additive; migrates from products (e.g., foam) into dust. nih.gov | Additive; migrates from products; present as impurity in V6. nih.govfrontiersin.orggreenbuildingproducts.eu | Additive; leaches from products into dust, soil, and water. d-nb.info |
| Environmental Compartment of Concern | Indoor dust. nih.gov | Indoor dust, surface water. nih.govfrontiersin.org | Sediment, biota (due to bioaccumulation). d-nb.info |
| Key Environmental Characteristics | Source of TCEP contamination in indoor environments. nih.gov | Higher vapor pressure than V6, high water solubility, poor biodegradability. nih.govfrontiersin.org | Persistent, bioaccumulative, toxic, subject to long-range transport. d-nb.info |
Research Informing Exposure Pathways and Source Apportionment
Research has been pivotal in identifying the sources and exposure pathways for Antiblaze V6. As an additive flame retardant, it is primarily used in polyurethane foam. nih.gov
Sources:
Consumer Products: Studies have detected V6 in the foam of numerous baby products, such as sleep positioners, at concentrations ranging from 24,500,000 to 59,500,000 ng/g, averaging 4.6% of the foam's mass. nih.govnih.gov
Automobiles: V6 is used in automobile foam, and research has found significantly higher concentrations of V6 in car dust compared to house dust, suggesting vehicles are a major source. nih.govnih.gov
Exposure Pathways and Source Apportionment: The primary human exposure pathway identified is through the inhalation or ingestion of contaminated indoor dust. V6 migrates out of the foam products and settles in the surrounding environment. nih.gov
A key finding for source apportionment is the consistent co-detection of V6 and TCEP. nih.gov Analysis of dust samples revealed a significant correlation between the concentrations of V6 and TCEP, confirming that products treated with the V6 commercial mixture are a notable source of TCEP contamination in homes and vehicles. nih.gov
| Sample Medium | Detection Frequency | Concentration Range (ng/g) | Median Concentration (ng/g) | Reference |
|---|---|---|---|---|
| Foam from Baby Products | 15% (of 101 products) | 24,500,000 - 59,500,000 | 46,500,000 (average) | nih.govnih.gov |
| House Dust (Boston, MA) | 14 of 20 samples | <5 - 1,110 | 12.5 | nih.gov |
| Car Dust (Boston, MA) | 19 of 20 samples | <5 - 6,160 | 103.0 | nih.gov |
Scientific Underpinnings for Environmental Quality Criteria and Assessment
The establishment of Environmental Quality Standards (EQS) is a data-driven process designed to protect ecosystems from chemical risks. For contaminants of emerging concern (CECs) like V6, this process relies on a combination of environmental monitoring data and toxicological studies. eopugetsound.orgjimcontent.com
The European Commission's Technical Guidance Document for Deriving EQS provides a widely adopted framework. jimcontent.comresearchgate.net This approach estimates safe concentrations for different parts of an ecosystem, including pelagic and benthic species, as well as top predators, by assessing the risk of secondary poisoning. jimcontent.com
The core of this assessment involves determining a Predicted No-Effect Concentration (PNEC). The PNEC is derived from the most sensitive toxicity data available (such as LC50, EC50, or NOEC) and applying an assessment factor to account for uncertainties. frontiersin.org For instance, in the ecological risk assessment for TCEP, risk is quantified by comparing the measured environmental concentration to the PNEC. frontiersin.org
While specific EQS for V6 are not detailed in the search results, the scientific foundation for their development exists. Research providing data on V6's toxicity to aquatic organisms, its persistence, and its bioaccumulation potential would be essential inputs for such a regulatory assessment. The lack of comprehensive toxicity data for many emerging contaminants is a significant challenge, often meaning that a low-risk classification may reflect a lack of knowledge rather than a lack of concern. nih.gov
Development of Methodologies for Prioritization of Emerging Contaminants
With thousands of chemicals in commerce, regulatory and scientific bodies require systematic methods to prioritize which emerging contaminants warrant immediate attention for monitoring and assessment. Antiblaze V6 falls into this category of chemicals that must be evaluated.
Several prioritization frameworks have been developed to address this challenge:
Risk-Based Screening: These approaches prioritize chemicals based on a combination of exposure and potential toxicity. eopugetsound.org Frameworks often use a scoring system based on a series of questions. For example, the Aquatic Toxicity Profiles framework scores chemicals based on persistence, potential to bioaccumulate, aqueous toxicity, evidence of endocrine disruption, and detection frequency. nih.gov A higher score indicates a higher priority for management action. nih.gov
The NORMAN Network Framework: This European initiative categorizes compounds into "action categories" based on the availability of environmental monitoring and toxicity data. eopugetsound.org It then prioritizes chemicals within each category using a risk-based evaluation, followed by a review process to incorporate new information. eopugetsound.org
Integrated Approaches: Modern prioritization processes aim to integrate advances in analytical chemistry, environmental toxicology, and data on environmental occurrence and chemical use patterns. eopugetsound.org They emphasize transparency and stakeholder engagement to ensure the resulting priority lists are relevant and actionable for monitoring programs. eopugetsound.org
A chemical like V6 would be assessed using these frameworks. Its detection in indoor dust and its link to the known carcinogen TCEP would be critical factors in determining its priority level for further research and potential regulatory scrutiny. nih.gov
Future Research Trajectories and Methodological Innovations
Integration of Advanced Omics Technologies for Biodegradation Studies
The biodegradation of organophosphate flame retardants (OPFRs) is a critical process determining their environmental persistence and potential for ecological impact. nih.gov Future research will increasingly rely on advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex interactions between microorganisms and compounds like Antiblaze V6. mdpi.com These technologies offer a holistic view of the biological process of degradation, moving beyond simple measurements of disappearance to a mechanistic understanding. mdpi.com
Omics approaches can identify the specific microbial communities, genes, and enzymatic pathways responsible for breaking down OPFRs. frontiersin.org For instance, transcriptomics can reveal which genes are activated in a microorganism upon exposure to a contaminant, while proteomics can identify the specific proteins (enzymes) produced to carry out the degradation. mdpi.com Metabolomics, the large-scale study of small molecules (metabolites), can then identify the intermediate and final products of the biodegradation pathway. mdpi.com This multi-omics strategy has been successfully applied to other OPFRs, identifying key cytochrome P450 enzymes involved in their biotransformation. mdpi.com
For a compound like V6, which is known to undergo metabolic transformation in aquatic organisms, these technologies are invaluable. vulcanchem.com By using deuterated Antiblaze V6-d16, researchers can accurately trace the metabolic pathways without interference from endogenous compounds, identifying novel biotransformation products and elucidating the complete degradation cascade in various environmental systems. vulcanchem.com
Interactive Table: Applications of Omics Technologies in Biodegradation Research Click on a technology to learn more about its specific application.
| Technology | Description | Application in Flame Retardant Biodegradation Studies |
| Genomics | Study of the complete set of DNA (genome) of an organism. | Identifies microorganisms with the genetic potential to degrade specific flame retardants like V6. |
| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism under specific conditions. | Reveals which genes are expressed in response to flame retardant exposure, indicating active degradation pathways. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Identifies the specific enzymes produced by microorganisms to break down flame retardant molecules. |
| Metabolomics | Study of the complete set of small-molecule chemical end products of metabolism. | Detects and quantifies the intermediate and final transformation products generated during biodegradation. mdpi.com |
Application of Non-Targeted Screening and Suspect Screening for Unknown Transformation Products
While targeted analysis is effective for quantifying known compounds, it cannot identify the unknown transformation products (TPs) that may form in the environment. These TPs can sometimes be more mobile or toxic than the parent compound. Non-targeted and suspect screening, utilizing high-resolution mass spectrometry (HRMS), are powerful approaches to address this knowledge gap. mdpi.comnih.gov
In a suspect screening approach, researchers search HRMS data for a pre-defined list of suspected TPs, which can be predicted based on known metabolic reactions (e.g., hydroxylation, dechlorination). nih.govnih.gov This method has been used to screen for potential chlorinated OPFR transformation products. nih.gov For V6, this could involve searching for metabolites where one or more chloroethyl groups have been altered.
Non-targeted screening is a more exploratory approach where all mass signals in a sample are analyzed to find previously unknown compounds that differ between exposed and control samples. nemc.us This is crucial for discovering entirely novel degradation pathways. For example, a study using HRMS successfully identified V6 in dust samples by matching its accurate mass and isotopic pattern, which was then confirmed with an analytical standard. uantwerpen.be The same techniques can be used to identify its unknown TPs in environmental media. The deuterated label in this compound is particularly useful here, as its TPs will retain a characteristic mass shift, making them easier to distinguish in complex samples. vulcanchem.com Studies have already identified impurities like Tris(2-chloroethyl) phosphate (B84403) (TCEP) in V6 commercial mixtures, and these screening methods can help determine if TCEP is also a degradation product or simply a co-contaminant. nih.govacs.org
Development of In Silico Prediction Models for Environmental Fate and Behavior
Computational, or in silico, models are becoming indispensable for predicting the environmental fate, transport, and potential toxicity of chemicals, thereby reducing reliance on costly and time-consuming experimental studies. figshare.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this field. brbs.nl These models use the molecular structure of a chemical to predict its properties, such as water solubility, vapor pressure, and bioconcentration factor—all critical parameters for environmental risk assessment. canada.ca
For this compound and its parent compound, in silico tools can be used to:
Predict Physicochemical Properties: Models can estimate properties like the octanol-water partition coefficient (logP), which suggests a compound's tendency to bioaccumulate. vulcanchem.com
Model Environmental Fate: Tools like the OECD POV and LRTP Screening Tool can predict a chemical's persistence and long-range transport potential. canada.ca
Forecast Biodegradation: QSAR models are being developed to predict whether a compound will be readily biodegradable, helping to prioritize chemicals for further testing or redesign. brbs.nlmdpi.com
Aid in Identification: Machine learning can predict analytical characteristics, such as collision cross-section (CCS) values, which serve as an additional identifier in mass spectrometry analysis, a technique that has been applied to Antiblaze V6. nih.gov
These predictive models, while powerful, require continuous refinement and validation with high-quality experimental data, for which isotopically labeled standards like this compound are essential. vulcanchem.com
Exploration of Green Chemistry Principles in Flame Retardant Design and Application
The ultimate goal of environmental research into existing flame retardants is to inform the design of safer, more sustainable alternatives. The principles of green chemistry provide a framework for this innovation, aiming to create chemicals that are effective, economical, and benign by design. greensciencepolicy.org
Future research trajectories focus on several key green chemistry strategies:
Designing for Degradation: Creating flame retardants that perform their function during a product's life but readily break down into harmless substances upon disposal. brbs.nl This is a direct response to the persistence of many current OPFRs.
Reducing Hazard: Moving away from halogenated compounds (containing chlorine or bromine) due to concerns about their persistence and toxicity. pops.int While some organophosphates are halogen-free, chlorinated OPFRs like V6 are still widely used. nih.gov
Using Renewable Feedstocks: Developing bio-derived flame retardants from sources like lignin, cellulose, or phytic acid. pops.int These alternatives are often inherently less toxic and come from sustainable sources.
Employing Polymeric and Reactive Retardants: Designing large, polymeric flame retardants or reactive retardants that chemically bond to the product matrix. This approach significantly reduces the potential for the chemical to leach into the environment over the product's lifetime. greensciencepolicy.org
This forward-looking research aims to break the cycle of "regrettable substitutions," where one hazardous chemical is simply replaced by another with similar, poorly understood risks. By integrating principles of green chemistry, the field can move towards a new generation of fire safety solutions that protect both people and the planet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
